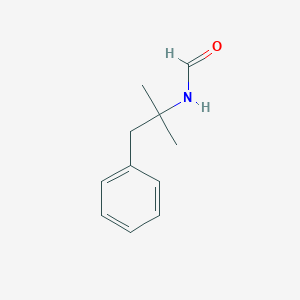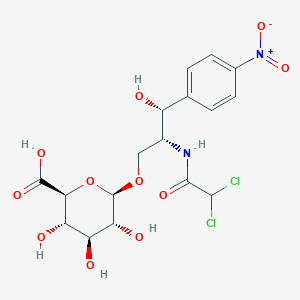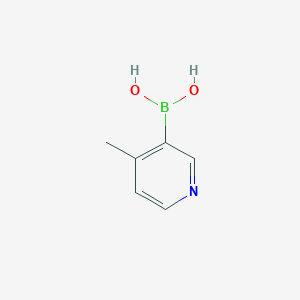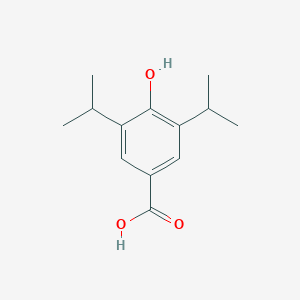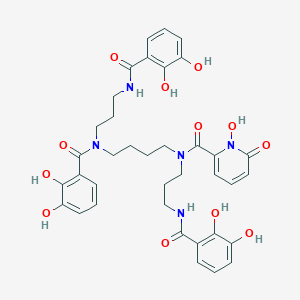![molecular formula C29H36N4O4S B134500 N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfide CAS No. 1114543-47-3](/img/structure/B134500.png)
N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfide is a chemical compound known for its role as an intermediate in the synthesis of rabeprazole, a proton pump inhibitor used to treat conditions like gastroesophageal reflux disease (GERD). This compound is characterized by its complex structure, which includes a pyridine ring substituted with a methoxypropoxy group and a methyl group, linked to a rabeprazole sulfide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfide typically involves multiple steps:
Formation of the Pyridine Intermediate: The initial step involves the preparation of the pyridine intermediate, which is achieved through the alkylation of 3-methyl-2-pyridinemethanol with 3-methoxypropyl bromide under basic conditions.
Coupling Reaction: The pyridine intermediate is then coupled with rabeprazole sulfide using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified through recrystallization or chromatographic techniques to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors allows for precise control over reaction conditions, leading to higher efficiency and reduced reaction times.
Automated Purification: Industrial production often employs automated purification systems, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form the corresponding sulfoxide, which is a key step in the synthesis of rabeprazole.
Reduction: Reduction reactions can convert the sulfoxide back to the sulfide form.
Substitution: The methoxypropoxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids, often in the presence of a catalyst like vanadium haloperoxidase.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Alkyl halides and strong bases like sodium hydride are typically employed.
Major Products
Oxidation: The major product is the sulfoxide derivative.
Reduction: The major product is the original sulfide compound.
Substitution: Various alkoxy-substituted derivatives can be formed.
Scientific Research Applications
N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of rabeprazole and other related compounds.
Biology: Studies on its biological activity help in understanding the pharmacokinetics and pharmacodynamics of proton pump inhibitors.
Medicine: Research focuses on its potential therapeutic effects and its role in the treatment of acid-related disorders.
Industry: It is used in the pharmaceutical industry for the large-scale production of rabeprazole.
Mechanism of Action
The mechanism of action of N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfide involves its conversion to rabeprazole, which inhibits the H+/K+ ATPase enzyme in the gastric parietal cells. This inhibition reduces gastric acid secretion, providing relief from acid-related conditions. The molecular targets include the proton pump enzyme, and the pathways involved are related to the regulation of gastric acid secretion.
Comparison with Similar Compounds
N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfide is unique due to its specific structure and role as an intermediate in rabeprazole synthesis. Similar compounds include:
Omeprazole Sulfide: Another intermediate used in the synthesis of omeprazole, a different proton pump inhibitor.
Lansoprazole Sulfide: Used in the synthesis of lansoprazole, another proton pump inhibitor with a similar mechanism of action.
Esomeprazole Sulfide: An intermediate in the synthesis of esomeprazole, the S-enantiomer of omeprazole.
These compounds share similar chemical properties and mechanisms of action but differ in their specific structures and pharmacokinetic profiles.
Properties
IUPAC Name |
1-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl]-2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfanyl]benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O4S/c1-21-24(30-13-11-27(21)36-17-7-15-34-3)19-33-26-10-6-5-9-23(26)32-29(33)38-20-25-22(2)28(12-14-31-25)37-18-8-16-35-4/h5-6,9-14H,7-8,15-20H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YULGRACUPORTPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CN2C3=CC=CC=C3N=C2SCC4=NC=CC(=C4C)OCCCOC)OCCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648984 |
Source


|
| Record name | 1-{[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methyl}-2-({[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1114543-47-3 |
Source


|
| Record name | 1-{[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methyl}-2-({[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Thieno[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B134423.png)

